3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde
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Overview
Description
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a tetrahydrofuran ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with tetrahydrofuran-2-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the methoxy linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.
Reduction: Formation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagent used.
Scientific Research Applications
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine
- 3-(Tetrahydro-furan-2-ylmethoxy)-propan-1-amine
Comparison: Compared to its analogs, 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications. The benzylamine and propan-1-amine derivatives, while structurally similar, exhibit different chemical behaviors and applications due to the absence of the aldehyde functionality.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIFSQBYWKHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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